![molecular formula C₃₃H₅₅N₃O₈ B1140398 (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester CAS No. 143106-46-1](/img/structure/B1140398.png)
(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester
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Overview
Description
(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester (ABEDTA-tBu) is a chelating agent and is used in a variety of scientific research applications. It is a derivative of Ethylenediaminetetraacetic acid (EDTA), an organic compound that is widely used in the laboratory for its ability to bind metal ions. ABEDTA-tBu has a higher affinity for metal ions than EDTA, making it an ideal choice for applications requiring a more robust metal ion binding agent.
Scientific Research Applications
Functionalisation of Esters
This compound can be used in the functionalisation of esters via 1,3-chelation . This process involves the formation of a tetrahedral intermediate, which is a key factor for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .
Synthetic Applications
The compound can be used in synthetic applications, particularly in reactions involving t-butoxide anion .
Non-Hydrolytic Deesterification of Esters
The compound can be used in the non-hydrolytic deesterification of esters . This process involves the selective bond cleavage of 3-benzoyloxazolidin-2-ones .
Direct Introduction of the tert-Butoxycarbonyl Group
The compound can be used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems .
Sustainable Synthesis of Tertiary Butyl Esters
The compound can be used in a direct and sustainable synthesis of tertiary butyl esters . This process is more efficient, versatile, and sustainable compared to the batch .
Mechanism of Action
Target of Action
It’s known that tertiary butyl esters find large applications in synthetic organic chemistry . They are often used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Mode of Action
The compound’s mode of action involves the formation of a tetrahedral intermediate, which is a key factor for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction . This process is facilitated by 1,3-chelation .
Biochemical Pathways
The compound plays a role in the synthesis of tertiary butyl esters, which are widely used in synthetic organic chemistry .
Result of Action
The result of the compound’s action involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable compared to the batch .
Action Environment
The action of (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester can be influenced by environmental factors. For instance, the use of flow microreactor systems has been found to enhance the efficiency and versatility of the synthesis process .
properties
IUPAC Name |
tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H55N3O8/c1-30(2,3)41-26(37)19-35(20-27(38)42-31(4,5)6)18-25(17-23-13-15-24(34)16-14-23)36(21-28(39)43-32(7,8)9)22-29(40)44-33(10,11)12/h13-16,25H,17-22,34H2,1-12H3/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBILLEYSBXFQAU-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(C[C@H](CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H55N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester |
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